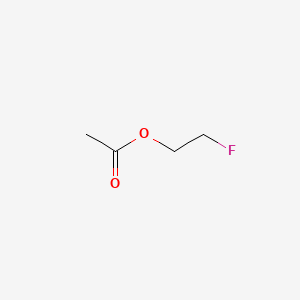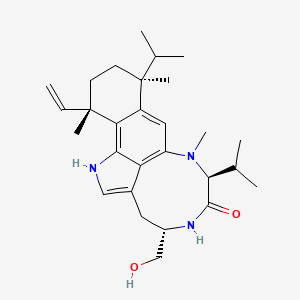
Teleocidin B-3
概要
説明
Teleocidin B-3 is a member of the teleocidin family, which are terpene indole compounds isolated from Streptomyces bacteria. These compounds are known for their potent activation of protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis . The unique structure of this compound, characterized by an indole-fused nine-membered lactam ring, has attracted significant interest from researchers in natural product chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of teleocidin B-3 involves a unified and modular approach that proceeds in 11 steps. The known biosynthetic precursor, indolactam V, is accessed through electrochemical amination, copper-mediated aziridine opening, and a remarkable base-induced macrolactamization . Key steps in the synthesis include C-H borylation and a Sigman-Heck transformation, which enable the convergent, stereocontrolled synthesis of teleocidins .
Industrial Production Methods: Industrial production of this compound is primarily based on fermentation processes using Streptomyces bacteria. The biosynthetic gene cluster of teleocidin B, which includes genes encoding a non-ribosomal peptide synthetase, P450 oxygenase, and prenyltransferase, has been identified in the genome of Streptomyces blastmyceticus . This knowledge facilitates the large-scale production of this compound through microbial fermentation.
化学反応の分析
Types of Reactions: Teleocidin B-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s indole ring and terpene moiety provide multiple reactive sites for these transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for the reduction of this compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities .
科学的研究の応用
Teleocidin B-3 has a wide range of scientific research applications, including:
作用機序
Teleocidin B-3 exerts its effects primarily through the activation of protein kinase C. The compound binds to the regulatory domain of protein kinase C, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis . The molecular targets and pathways involved in this compound’s mechanism of action include the phosphoinositide pathway and the mitogen-activated protein kinase pathway .
類似化合物との比較
Teleocidin B-3 is unique among the teleocidin family due to its specific structural features and biological activities. Similar compounds include:
Teleocidin B-1: Another member of the teleocidin family with similar protein kinase C activation properties.
Teleocidin B-2: Shares structural similarities with this compound but differs in its specific biological activities.
Teleocidin B-4: The first compound identified in the teleocidin family, known for its robust bioactivity in activating protein kinase C.
This compound stands out due to its unique indole-fused nine-membered lactam ring structure and its potent activation of protein kinase C, making it a valuable compound for scientific research and potential therapeutic applications .
特性
IUPAC Name |
(6S,9S,14S,17S)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYTUVXFLCCGCC-YYGVREGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@](CC[C@@]4(C)C=C)(C)C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95189-06-3 | |
| Record name | Teleocidin B 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095189063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TELEOCIDIN B3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0B44DSO4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


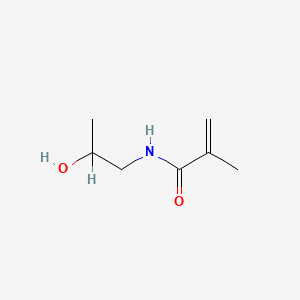
![N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide](/img/structure/B1200511.png)
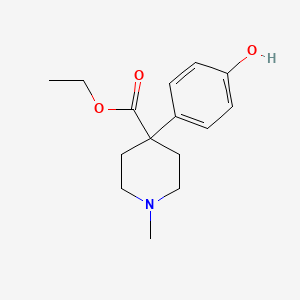



![17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200518.png)
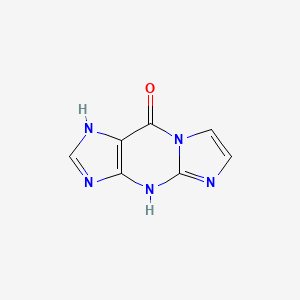
![2-(Pyrido[1,2-e]purin-4-yl)amino-ethanol](/img/structure/B1200523.png)


![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole](/img/structure/B1200528.png)

